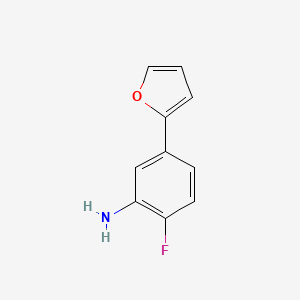

2-Fluoro-5-(furan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSWCGZYIBRVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Furan 2 Yl Aniline and Its Advanced Precursors

Retrosynthetic Strategies for the Construction of 2-Fluoro-5-(furan-2-yl)aniline

Retrosynthetic analysis of this compound reveals several key disconnections that guide the design of synthetic routes. The most prominent strategy involves disconnecting the aryl-furan bond, leading to precursors such as a halogenated fluoroaniline (B8554772) and a furan-containing organometallic reagent, or vice versa. This approach is central to many of the developed synthetic methods.

Another retrosynthetic approach considers the formation of the aniline (B41778) functionality at a later stage. This involves the synthesis of a fluorinated furan-containing nitrobenzene (B124822) precursor, which can then be reduced to the target aniline. This strategy allows for a wider range of reaction conditions for the aryl-furan bond formation, as the nitro group is generally more stable than the amino group under various catalytic systems.

Development and Optimization of Synthetic Routes to this compound

The development of synthetic routes for this compound has largely focused on transition metal-catalyzed cross-coupling reactions due to their efficiency and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Furan Linkages

Suzuki-Miyaura Coupling: This is a widely employed method for forming the C-C bond between the fluoroaniline and furan (B31954) rings. The reaction typically involves the coupling of a furan-2-ylboronic acid or its ester with a halogenated 2-fluoroaniline (B146934) derivative in the presence of a palladium catalyst and a base. fujifilm.com For instance, 2-fluoro-5-bromoaniline can be reacted with furan-2-ylboronic acid to yield the desired product. lookchem.com The use of potassium heteroaryltrifluoroborates has also been explored, offering stable and easy-to-handle alternatives to boronic acids. researchgate.net

Buchwald-Hartwig Amination: While not directly forming the aryl-furan bond, the Buchwald-Hartwig amination is a powerful tool for synthesizing the fluoroaniline precursor itself. wikipedia.orgresearchgate.netorganic-chemistry.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide. wikipedia.org For example, a suitably substituted aryl bromide can be aminated to introduce the amino group, which can be a key step in a multi-step synthesis of the target molecule. The development of various phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.orgacs.org

Other transition metal-catalyzed reactions like Sonogashira, Negishi, and variations of the Buchwald-Hartwig reaction could also be theoretically applied, although specific examples for the direct synthesis of this compound are less commonly reported in readily available literature. The Sonogashira coupling, for instance, is a robust method for forming carbon-carbon bonds between sp2 and sp hybridized carbons. beilstein-journals.org

Alternative Cycloaddition and Condensation Routes Towards the Core Structure

While cross-coupling reactions dominate, alternative strategies involving cycloaddition and condensation reactions can also be envisioned for constructing the furan or aniline core. For instance, multicomponent reactions have been utilized for the synthesis of complex furan derivatives. nih.gov Condensation reactions involving precursors like furfuraldehyde and aniline derivatives can lead to related structures, which could potentially be modified to yield the target compound.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Loadings

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters.

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can sometimes lead to side reactions or catalyst decomposition. | For Suzuki-Miyaura couplings, temperatures often range from 60°C to 100°C. nsf.gov Buchwald-Hartwig aminations are also typically run at elevated temperatures, around 100°C. researchgate.net |

| Solvent | Affects solubility of reagents and catalyst, and can influence the reaction mechanism. | Biphasic solvent systems, such as THF/water, are common for Suzuki-Miyaura reactions. fujifilm.comnsf.gov Solvents like toluene, dioxane, or DMF are often used for Buchwald-Hartwig aminations. wikipedia.org |

| Catalyst Loading | Lowering catalyst loading is desirable for cost and environmental reasons without compromising yield. | For highly efficient Suzuki-Miyaura systems, catalyst loadings as low as 0.1-0.2 mol% have been reported. nsf.gov Buchwald-Hartwig reactions may require catalyst loadings in the range of 1 mol%. researchgate.net |

The choice of base is also critical. In Suzuki-Miyaura reactions, bases like potassium carbonate, sodium carbonate, or potassium phosphate (B84403) are commonly used. fujifilm.comnsf.gov For Buchwald-Hartwig aminations, strong bases such as sodium tert-butoxide are often necessary, although milder bases like sodium hydroxide (B78521) can sometimes be employed. researchgate.net

Mechanistic Elucidation of Key Steps in this compound Synthesis

The mechanisms of the key transition metal-catalyzed reactions are well-studied.

Suzuki-Miyaura Coupling: The catalytic cycle generally involves:

Oxidative Addition: The aryl halide (e.g., 2-fluoro-5-bromoaniline) adds to a Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The furan-containing boronic acid derivative transfers the furan group to the palladium center, typically facilitated by a base. This is often the rate-determining step. nih.gov

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired aryl-furan bond. acs.org

Buchwald-Hartwig Amination: The mechanism is similar and involves:

Oxidative Addition: An aryl halide adds to the Pd(0) catalyst.

Amine Coordination and Deprotonation: The amine coordinates to the palladium complex and is deprotonated by a base to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine and regenerating the Pd(0) catalyst. wikipedia.org

Kinetic and structural analyses have been instrumental in understanding these mechanisms, including identifying catalyst resting states and turnover-limiting steps. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. dokumen.pubresearchgate.net Key areas of focus include:

Atom Economy: Utilizing reactions that incorporate a high proportion of the starting materials into the final product, such as addition and cycloaddition reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. dokumen.pub Aqueous solvent systems are often used in Suzuki-Miyaura couplings. fujifilm.com

Catalysis: Employing highly efficient catalysts to reduce reaction times, energy consumption, and waste generation. The development of catalysts that are effective at low loadings is a significant step in this direction. nsf.gov

Renewable Feedstocks: Furan derivatives can potentially be sourced from biomass, offering a sustainable alternative to petroleum-based starting materials. dokumen.pub

While specific studies focusing solely on the green synthesis of this compound are not extensively documented, the principles of green chemistry are broadly applicable to the established synthetic routes. researchgate.net

Atom Economy and Step Efficiency Analysis

A prevalent synthetic strategy for related furan-aniline structures involves the Suzuki-Miyaura cross-coupling reaction. This method typically pairs a halogenated aniline derivative with furan-2-yl boronic acid in the presence of a palladium catalyst, often achieving high yields. For the synthesis of this compound, a plausible pathway starts from 1-fluoro-4-nitrobenzene. ontosight.aiwikipedia.orgnih.gov This precursor can undergo a coupling reaction followed by reduction.

Another approach involves the initial synthesis of 2-fluoro-5-nitroaniline (B1294389), which is then coupled with a furan derivative. The synthesis of 2-fluoro-5-nitroaniline itself can be achieved through various methods, including the reaction of 1,3-dinitrobenzene (B52904) with potassium fluoride. researchgate.net

The efficiency of these multi-step syntheses is a critical factor. nih.gov For instance, a one-pot synthesis approach for similar heterocyclic compounds has been shown to improve efficiency by reducing reaction time and simplifying the process. nih.govacs.org The tables below provide a comparative analysis of different synthetic steps that could be employed in the production of this compound, focusing on yield and key reaction parameters.

Table 1: Step-Wise Efficiency in the Synthesis of this compound Precursors

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) |

| Nitration | m-Fluoroacetophenone | 2-Nitro-5-fluoroacetophenone | Nitration Reagent | - | - |

| Reduction | 2-Nitro-5-fluoroacetophenone | 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | Reducing Agent | - | - |

| Halogenation | 3,4-Dichloronitrobenzene | 3-Chloro-4-fluoro-nitrobenzene | Potassium Fluoride | Sulfolane | 68.8 |

| Coupling | 2-Bromo-4-methylphenol, 4-Chloro-2-fluoro-1-nitrobenzene | 2-Bromo-1-(4-fluoro-2-nitrophenoxy)-4-methylbenzene | K2CO3 | DMF | 60 |

| Reduction | 2-(2-Nitrophenyl)benzofuran | 2-(Benzofuran-2-yl)aniline | Fe/NH4Cl | - | 92 |

Data compiled from various synthetic procedures for related compounds. google.comgoogle.comrsc.org

Interactive Data Table:

Sustainable Solvent Selection and Catalyst Recyclability Studies

The choice of solvents and the ability to recycle catalysts are paramount in developing greener synthetic processes. ethernet.edu.etwhiterose.ac.uk Traditional organic synthesis often relies on volatile and toxic solvents. core.ac.uk Research is increasingly focused on finding more sustainable alternatives, such as bio-derived solvents like Cyrene™, which has been investigated as a replacement for dipolar aprotic solvents like DMF. core.ac.uk Water is also a highly desirable solvent from an environmental and economic standpoint. lookchem.com

Catalyst recyclability is another cornerstone of sustainable chemistry. The use of heterogeneous catalysts, such as nanoparticles, can facilitate easier separation and reuse, reducing waste and cost. dergipark.org.tr For instance, in the synthesis of furan-2(5H)-ones, β-cyclodextrin has been used as a reusable catalyst in an aqueous medium. lookchem.comresearchgate.net While specific studies on catalyst recyclability for this compound are not abundant, the principles from related syntheses can be applied. For example, catalytic methods for producing similar compounds have demonstrated good selectivity and potential for catalyst recycling.

The development of catalyst-free reaction conditions is an even more attractive approach, eliminating the need for a catalyst altogether. acs.orgmdpi.com

Table 2: Sustainable Approaches in Related Syntheses

| Reaction Type | Catalyst | Solvent | Key Sustainability Feature |

| Furanone Synthesis | β-cyclodextrin | Water | Reusable catalyst, green solvent. lookchem.comresearchgate.net |

| Amide Synthesis | - | Cyrene™ | Bio-derived solvent, waste minimization. core.ac.uk |

| Thiazol-2-imine Synthesis | None | Ethanol | Catalyst-free reaction. mdpi.com |

| Pyrazine Synthesis | Ionic Liquid-Functionalized Chitosan | - | Recyclable catalyst, room temperature reaction. acs.org |

| Furan-2-one Synthesis | Lemon Juice | Ethanol/Solvent-free | Biodegradable catalyst, green solvent. researchgate.net |

This table highlights sustainable practices in syntheses of compounds with similar structural motifs.

Interactive Data Table:

Theoretical and Computational Investigations of 2 Fluoro 5 Furan 2 Yl Aniline

Quantum Chemical Characterization of Electronic Structure and Properties

Quantum chemical calculations provide profound insights into the electronic structure and inherent properties of a molecule. For 2-Fluoro-5-(furan-2-yl)aniline, these methods can elucidate the interplay between the electron-withdrawing fluorine atom, the electron-donating amino group, and the aromatic furan (B31954) ring.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Ground State Energies

Density Functional Theory (DFT) is a robust computational method for predicting the optimized molecular geometry and ground-state energy of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine key structural parameters. The geometry of the heavy atom backbone of 2-fluoroaniline (B146934), a related compound, is influenced by the electron-withdrawing fluorine atom. umanitoba.ca It is anticipated that the presence of both the fluorine and furan substituents will induce subtle changes in the bond lengths and angles of the aniline (B41778) ring compared to unsubstituted aniline.

Interactive Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds.

| Parameter | Predicted Value | Basis of Prediction |

| C-F Bond Length | ~1.35 Å | Typical C-F bond lengths in fluoroaromatic compounds. |

| C-N Bond Length | ~1.40 Å | Similar to C-N bond lengths in substituted anilines. chemrxiv.org |

| C-C (Aniline Ring) | 1.39 - 1.41 Å | Aromatic C-C bond lengths in substituted benzenes. |

| C-C (Aniline-Furan Link) | ~1.47 Å | Typical single bond length between two sp2 hybridized carbons. |

| C-O (Furan Ring) | ~1.36 Å | Characteristic C-O bond length in furan and its derivatives. |

| C=C (Furan Ring) | ~1.35 Å | Characteristic C=C double bond length in furan. |

| Dihedral Angle (Aniline-Furan) | 20-40° | Based on conformational analysis of biaryl systems. nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. semanticscholar.org For this compound, the HOMO is expected to be delocalized over the electron-rich aniline and furan rings, while the LUMO will also be distributed across the π-system. The presence of the electron-donating amino group and the furan ring would raise the HOMO energy, while the fluoro group might slightly lower the LUMO energy.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

| Parameter | Predicted Energy (eV) | Implication for Reactivity |

| HOMO Energy | -5.5 to -6.0 | Relatively high, suggesting good electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 | Indicates the molecule can act as an electron acceptor. |

| HOMO-LUMO Gap | 4.0 to 5.0 | A moderate gap suggesting a balance of stability and reactivity. researchgate.net |

Evaluation of Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the furan ring, making these sites attractive for electrophiles. nih.govresearchgate.net The hydrogen atoms of the amino group would exhibit positive potential, indicating their susceptibility to act as hydrogen bond donors.

Conformational Analysis and Potential Energy Surface Studies of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the aniline and furan rings. Conformational analysis helps in identifying the most stable conformers and the energy barriers for their interconversion. The potential energy surface for this rotation would likely show that planar or near-planar conformations are disfavored due to steric hindrance between the ortho-hydrogens of the two rings. The global minimum is expected to correspond to a twisted conformation where the steric repulsion is minimized while maintaining a degree of π-conjugation between the rings. Studies on similar biaryl systems suggest that the rotational barrier is typically in the range of a few kcal/mol. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation of molecules.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are effective in predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov For this compound, the predicted ¹⁹F chemical shift would be particularly informative for confirming the position of the fluorine atom. The chemical shifts of the protons and carbons in the aniline and furan rings would be influenced by the electronic effects of the substituents.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.netarxiv.orgarxiv.org The calculated spectrum for this compound would show characteristic vibrational modes for the N-H stretching of the amino group, C-F stretching, and various vibrations of the aromatic rings.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions and UV-Vis absorption spectra. researchgate.net The predicted spectrum for this compound would likely show absorption bands in the UV region corresponding to π-π* transitions within the conjugated system. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation, which is influenced by the dihedral angle between the two rings.

Interactive Table 3: Predicted Spectroscopic Parameters for this compound.

| Spectroscopic Parameter | Predicted Value | Computational Method |

| ¹⁹F NMR Chemical Shift | -110 to -130 ppm (relative to CCl₃F) | DFT/GIAO nih.gov |

| ¹³C NMR Chemical Shifts | 100 - 160 ppm | DFT/GIAO researchgate.net |

| ¹H NMR Chemical Shifts | 3.5 - 7.5 ppm | DFT/GIAO researchgate.net |

| N-H Stretching Frequency (IR) | 3300 - 3500 cm⁻¹ | DFT/B3LYP researchgate.net |

| C-F Stretching Frequency (IR) | 1200 - 1300 cm⁻¹ | DFT/B3LYP researchgate.net |

| UV-Vis λ_max | 280 - 320 nm | TD-DFT rsc.org |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, theoretical calculations can help determine the most likely site of attack by an electrophile. researchgate.net Given the activating nature of the amino group and the furan ring, electrophilic substitution is expected to occur on the aniline or furan ring. DFT calculations can be used to model the transition states and intermediates of such reactions, providing insights into the reaction pathways and energy barriers. This can help in predicting the regioselectivity of various reactions. For example, a theoretical study on the reaction of anilines with benzoquinone has shown how computational methods can elucidate reaction pathways. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior of molecules in various environments. For this compound, MD simulations can provide critical insights into how different solvents influence its conformational landscape and the nature of its intermolecular interactions, which are fundamental to its chemical behavior and potential applications. While specific MD studies on this compound are not extensively documented in the literature, a theoretical understanding can be constructed by examining computational studies on its constituent functional groups: the fluoroaniline (B8554772) and furan moieties.

The behavior of this compound in a solvent is dictated by a delicate balance of solute-solvent and solute-solute interactions. The polarity of the solvent is expected to play a significant role in the conformational preference and intermolecular association of the molecule.

Solvent Effects on Molecular Conformation and Properties:

The polarity of the solvent can significantly influence the electronic properties and conformation of aniline derivatives. Studies on similar compounds have shown that properties like the dipole moment and polarizability tend to increase in more polar solvents journalirjpac.comsemanticscholar.org. This is attributed to the stabilization of charge-separated states by the solvent's reaction field. For this compound, an increase in solvent polarity is hypothesized to enhance its dipole moment.

MD simulations can be employed to sample the conformational space of this compound in various solvents. The dihedral angle between the aniline and furan rings is a key conformational variable. In nonpolar solvents, intramolecular forces and steric hindrance would be the primary determinants of this angle. In polar protic solvents like water, the formation of hydrogen bonds with the solvent molecules could lead to distinct conformational preferences.

To illustrate the potential impact of solvent polarity, a hypothetical data table based on computational studies of related aniline derivatives is presented below.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted Average Aniline-Furan Dihedral Angle (Degrees) |

|---|---|---|---|

| Vacuum | 1 | 2.5 | 30 |

| Cyclohexane | 2.0 | 2.7 | 32 |

| Tetrahydrofuran | 7.5 | 3.1 | 28 |

| Ethanol | 24.5 | 3.8 | 25 |

| Water | 80.1 | 4.5 | 22 |

Intermolecular Interactions:

The intermolecular interactions of this compound are multifaceted, involving hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The amino group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen and the oxygen of the furan ring can act as hydrogen bond acceptors physchemres.orgresearchgate.netnih.gov. In protic solvents, there will be competition between solute-solute and solute-solvent hydrogen bonding. Computational studies on aniline-water complexes have shown that the amino group can form hydrogen bonds with water molecules physchemres.org.

Fluorine Interactions: The fluorine atom can participate in various weak intermolecular interactions, including C–H⋯F and C–F⋯F–C interactions rsc.orgrsc.orgresearchgate.net. The nature of these interactions can be either attractive or repulsive and is crucial for understanding the crystal packing of fluoroaromatic compounds rsc.orgdrugbank.com. The electrostatic potential around the fluorine atom can exhibit a "sigma hole," which can lead to directional attractive interactions rsc.org.

π-π Stacking: The aromatic nature of both the aniline and furan rings allows for π-π stacking interactions. These dispersive forces are significant in the aggregation of the molecules in nonpolar solvents and in the solid state. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) can be explored through MD simulations.

MD simulations can quantify the strength and dynamics of these interactions by calculating radial distribution functions (RDFs) and interaction energies between different molecular components. For instance, an RDF for the hydrogen atoms of the amino group and the oxygen atoms of water molecules in an aqueous simulation would reveal the extent of hydrogen bonding.

Below is a hypothetical table summarizing the predicted intermolecular interaction energies for a dimer of this compound in a vacuum, based on computational studies of related aromatic compounds.

| Interaction Type | Predicted Interaction Energy (kcal/mol) | Key Contributing Moieties |

|---|---|---|

| Hydrogen Bonding (N-H···N) | -3.5 | Amino group of one molecule and Nitrogen of another |

| Hydrogen Bonding (N-H···O) | -2.8 | Amino group of one molecule and Furan Oxygen of another |

| π-π Stacking | -2.5 | Aniline-Aniline, Aniline-Furan, Furan-Furan rings |

| C-H···F Interaction | -1.2 | Aromatic C-H and Fluorine atom |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 Furan 2 Yl Aniline

X-Ray Crystallography for Single Crystal and Powder Diffraction Analysis of 2-Fluoro-5-(furan-2-yl)aniline and Its Complexes

Analysis of Intermolecular Interactions, Crystal Packing, and Supramolecular AssemblyA detailed analysis of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the supramolecular assembly of this compound in the crystalline form cannot be conducted without the foundational crystal structure information.

Further experimental research, specifically the growth of single crystals and subsequent X-ray diffraction analysis, would be required to generate the data necessary to populate the requested sections of this article.

Chemical Reactivity and Derivatization of 2 Fluoro 5 Furan 2 Yl Aniline

Electrophilic and Nucleophilic Substitution Reactions on the Aniline (B41778) and Furan (B31954) Moieties

Electrophilic Substitution: The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating amino group. This directing effect channels incoming electrophiles to the positions ortho and para to the -NH₂ group (C4 and C6). However, the regioselectivity is also influenced by the fluorine atom at C2 and the bulky furan substituent at C5.

On the other hand, the furan ring is susceptible to electrophilic attack, primarily at its electron-rich α-positions (C2' and C5'). Since the C2' position is occupied by the bond to the aniline ring, electrophilic substitution on the furan moiety is predicted to occur at the C5' position.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Moiety | Activating/Deactivating Groups | Predicted Position of Attack |

|---|---|---|

| Aniline Ring | -NH₂ (strong activator, o,p-director), -F (deactivator, o,p-director) | C4, C6 |

Nucleophilic Substitution: Nucleophilic aromatic substitution on the aniline ring is generally unfavorable due to its electron-rich nature. However, the presence of the fluorine atom allows for the possibility of its displacement by a strong nucleophile under forcing conditions. More commonly, nucleophilic substitution can be facilitated by first converting the amino group into a diazonium salt, which is an excellent leaving group. The presence of electron-withdrawing groups on the furan ring can facilitate nucleophilic displacement on the furan moiety itself uoanbar.edu.iq.

Functional Group Transformations of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group is a versatile functional handle for a variety of transformations.

Acylation and Alkylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation can also be achieved, though it can be difficult to control and may lead to polyalkylation libretexts.org. It is important to note that in Friedel-Crafts reactions, the amine's lone pair can react with the Lewis acid catalyst, leading to deactivation of the aromatic ring libretexts.orgyoutube.com.

Diazotization: As a primary aromatic amine, 2-Fluoro-5-(furan-2-yl)aniline can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This transformation is a cornerstone of aromatic chemistry, as the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents through reactions like the Sandmeyer, Schiemann, or Gomberg-Bachmann reactions google.comsci-hub.sethieme-connect.de. For instance, diazotization of fluoroanilines in the presence of hydrofluoric acid can be used to replace the amino group with a second fluorine atom sci-hub.se.

Table 2: Representative Transformations via Diazonium Salts

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Sandmeyer | CuCl, CuBr, CuCN | Aryl chloride, Aryl bromide, Aryl nitrile |

| Schiemann | HBF₄, heat | Aryl fluoride |

| Gomberg-Bachmann | NaOH, another arene | Biaryl |

Cyclization and Condensation Reactions Utilizing this compound as a Building Block

The aniline scaffold is a fundamental building block in the synthesis of nitrogen-containing heterocycles. This compound can serve as a precursor for the construction of fused ring systems, most notably quinolines. Classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, utilize anilines as the key starting material which react with compounds like α,β-unsaturated carbonyls, glycerol, or 1,3-dicarbonyls organic-chemistry.orgnih.gov.

For example, in a Combes-type synthesis, this compound would be reacted with a 1,3-dicarbonyl compound under acidic conditions. The initial condensation forms an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the substituted quinoline. The substitution pattern on the final quinoline product would be influenced by the fluorine and furan groups on the starting aniline.

Metal-Catalyzed Transformations and Selective Functionalizations of this compound

Transition metal catalysis offers powerful tools for the selective functionalization of aromatic compounds.

The C-H bonds on the aniline ring, particularly those ortho to the directing amino group, are potential sites for metal-catalyzed C-H functionalization reactions. Furthermore, the carbon-fluorine bond, while strong, can be activated for cross-coupling reactions using specific catalytic systems, often employing nickel or palladium beilstein-journals.orgnih.gov. Research on 2-fluorobenzofurans has demonstrated that nickel catalysts can effectively mediate the cross-coupling of arylboronic acids at the C-F bond position beilstein-journals.orgnih.gov. This suggests that similar transformations could be possible for this compound, allowing for the introduction of new aryl or alkyl groups at the C2 position.

The furan ring possesses C-H bonds that can be targeted for direct functionalization. Transition metal-catalyzed C-H activation provides a route to introduce substituents onto the furan moiety without pre-functionalization. Studies have shown that metals like rhenium can activate C-H bonds at various positions on the furan ring nih.gov. For this compound, the most electronically favored and sterically accessible position for C-H activation on the furan ring is the C5' position. This would enable the coupling of various partners to build more complex molecular architectures.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can be complex due to the presence of two redox-sensitive moieties.

Oxidation: The aniline portion is highly susceptible to oxidation, which can lead to the formation of colored polymeric materials. The furan ring is also prone to oxidation, which can result in ring-opening or other rearrangements rsc.org. Selective oxidation of one part of the molecule without affecting the other presents a significant synthetic challenge.

Reduction: Catalytic hydrogenation can potentially reduce the furan ring. However, the furan nucleus is often sensitive to the acidic or basic conditions that can accompany various reduction methods. Under harsh conditions, the aniline ring itself can also be hydrogenated to a cyclohexylamine derivative. Achieving chemoselective reduction of one ring system while preserving the other requires careful selection of reagents and reaction conditions.

Exploration of Potential Applications of 2 Fluoro 5 Furan 2 Yl Aniline in Non Clinical Domains

Development of 2-Fluoro-5-(furan-2-yl)aniline as a Ligand in Coordination Chemistry and Catalysis

Research into the development of this compound as a ligand for metal complexes and its subsequent use in catalysis has not been reported in the available scientific literature.

No studies detailing the synthesis and characterization of metal complexes specifically incorporating this compound as a ligand were identified. The coordination chemistry of this particular compound, therefore, remains an unexplored area of research.

Consistent with the lack of information on its metal complexes, there are no available reports on the evaluation of the catalytic activity of any this compound-based complexes in organic transformations such as oxidation, reduction, or carbon-carbon coupling reactions.

Role as a Key Intermediate in Complex Organic Synthesis and Natural Product Analog Development

While the structure of this compound suggests its potential as a building block in organic synthesis, no specific examples of its use as a key intermediate in the total synthesis of complex molecules or in the development of natural product analogs have been documented in peer-reviewed journals or patents.

Advanced Materials Science Applications of this compound Derivatives

There is no published research on the application of this compound or its derivatives in the field of advanced materials science.

No literature was found describing the synthesis or investigation of polymeric materials derived from this compound. Consequently, no data exists on their potential for tunable electronic or optical properties.

The potential application of this compound as a component in the fabrication of organic light-emitting diodes (OLEDs) or organic solar cells has not been explored in any available research.

Building Blocks for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The molecular architecture of this compound makes it a promising candidate as a building block, or "linker," in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

The aniline (B41778) group provides a reactive site for forming covalent bonds, such as imine linkages, which are common in the construction of COFs. nih.gov The presence of the fluorine atom can impart several advantageous properties to the resulting framework. Fluorination of organic linkers has been shown to enhance the chemical and thermal stability of MOFs and COFs. nih.gov Furthermore, the high electronegativity of fluorine can influence the electronic properties of the framework and create specific interactions with guest molecules.

The furan (B31954) ring, a five-membered aromatic heterocycle, introduces rigidity and specific geometric constraints to the linker, which is crucial for the formation of well-ordered, crystalline framework structures. The combination of these features in this compound could lead to the development of novel MOFs and COFs with tailored pore sizes and functionalities. While specific MOFs or COFs incorporating this exact molecule have not been documented, the use of amine-functionalized and fluorinated linkers is a well-established strategy in the design of these porous materials. researchgate.netnih.govrsc.org

Table 1: Potential Contributions of this compound Components to MOF/COF Properties

| Component | Potential Contribution to Framework Properties |

|---|---|

| Aniline Moiety | Provides a reactive amine group for covalent bond formation (e.g., imine linkages in COFs) or coordination to metal centers in MOFs. |

| Fluorine Atom | Can enhance thermal and chemical stability, modify electronic properties, and introduce specific binding sites for guest molecules. |

Application in Advanced Biological Research Tools and Mechanistic Inquiry (Excluding Therapeutic or Clinical Implications)

The unique combination of a fluorophore-like furan moiety and a reactive aniline group suggests that this compound could be a valuable precursor for the synthesis of advanced tools for biological research.

Development of Fluorescent and Spectroscopic Probes for Molecular Interactions in vitro

Furan-containing compounds are known to exhibit fluorescent properties, and their emission characteristics are often sensitive to the local environment. This solvatochromic behavior is a desirable feature for fluorescent probes designed to study molecular interactions. The aniline group can be readily modified to attach the molecule to other biomolecules or to modulate its electronic and, consequently, its spectroscopic properties.

The development of fluorescent probes often involves the strategic protection and deprotection of key functional groups, such as the amino group in aniline, to create "turn-on" or "turn-off" sensors. nih.gov A probe based on the this compound scaffold could be designed to change its fluorescence upon binding to a specific biological target, providing a means to visualize and quantify these interactions in vitro. While no specific probes have been synthesized from this exact compound, the general principles of probe design strongly support its potential in this area. rsc.orgresearchgate.net

Investigations into Specific Biochemical Interactions (e.g., enzyme-substrate binding, receptor-ligand interactions in in vitro systems, strictly avoiding implied therapeutic use or clinical relevance)

The structural motifs within this compound are present in various biologically active molecules. Furan-based compounds have been investigated as enzyme inhibitors, for example, against tyrosinase. nih.gov The fluorine atom can enhance binding affinity to protein targets through favorable electrostatic interactions and by increasing the metabolic stability of the molecule.

Derivatives of this compound could be synthesized and used in in vitro assays to probe the binding pockets of enzymes or receptors. For instance, in receptor binding assays, fluorinated derivatives have demonstrated high affinity for adenosine (B11128) receptors. nih.gov By systematically modifying the structure of this compound, researchers could develop a library of compounds to investigate structure-activity relationships and to elucidate the molecular determinants of ligand-receptor interactions.

Table 2: Examples of Related Compounds in Biochemical Interaction Studies

| Compound Class | Application | Key Structural Feature |

|---|---|---|

| Furan-chalcone derivatives | In vitro tyrosinase inhibition | Furan ring |

| Fluorinated xanthine (B1682287) derivatives | Adenosine A2B receptor binding assays | Fluorine substitution |

Use as Building Blocks for Bioconjugates and Biosensor Components in Non-Clinical Settings

The aniline moiety of this compound is a versatile functional group for bioconjugation reactions. It can be diazotized to form a reactive diazonium salt, which can then be coupled to electron-rich residues on biomolecules, such as tyrosine or histidine. Alternatively, the aniline can participate in catalyzed reactions, such as hydrazone ligation, to attach the molecule to proteins or other biological macromolecules. nih.govnih.govacs.org

This capability allows for the incorporation of the unique properties of the fluoro-furanyl moiety into larger biomolecular assemblies. For example, by conjugating this compound to a protein, the furan group could serve as an intrinsic fluorescent reporter to monitor protein conformational changes or binding events.

In the context of biosensors, aniline and its derivatives can be electropolymerized to form conductive polymer films. d-nb.info A biosensor could potentially be constructed by immobilizing an enzyme or antibody within a polymer matrix derived from this compound on an electrode surface. The interaction of the target analyte with the immobilized biomolecule could then be detected as a change in the electrical properties of the polymer film.

Conclusion and Future Perspectives on 2 Fluoro 5 Furan 2 Yl Aniline Research

Summary of Key Scientific Discoveries and Research Accomplishments

Research into compounds structurally related to 2-Fluoro-5-(furan-2-yl)aniline has led to several key scientific advancements. The furan (B31954) nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, antifungal, and antitumor properties. nih.govwisdomlib.orgijabbr.com The incorporation of a furan ring is a common strategy in drug discovery to develop novel therapeutic agents. orientjchem.orgresearchgate.net

The aniline (B41778) portion of the molecule, particularly fluoroanilines, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. aosc.indrugbank.com The strategic introduction of fluorine atoms into organic molecules is a key tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Fluorine's unique electronic properties can significantly influence the pKa and conformational preferences of a molecule, thereby modulating its biological activity. nih.gov

Hybrid molecules that contain both arylfuran and arylamine structures are recognized as important scaffolds for creating complex molecules with diverse functions. The synergy between the biologically active furan ring and the modulating effects of the fluoroaniline (B8554772) group suggests that this compound is a promising candidate for the development of new bioactive agents. Furthermore, furan-based conjugated systems are being explored for their applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their favorable electronic and optical properties. ntu.edu.sgresearchgate.net

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the promising foundation, research specifically focused on this compound faces several challenges and leaves many avenues unexplored.

Synthesis and Characterization: A primary challenge is the development of efficient, scalable, and regioselective synthetic routes to this compound. While general methods for creating aryl-furan bonds and for synthesizing fluoroanilines exist, optimizing these for this specific molecule is a necessary first step for any further investigation. guidechem.comorganic-chemistry.org Following a successful synthesis, a thorough characterization of its physicochemical properties, including its electronic structure, and conformational analysis is required.

Biological Screening: A significant unexplored area is the comprehensive biological evaluation of this compound and its derivatives. Given the broad bioactivity of furan compounds, systematic screening against various biological targets is warranted. nih.govijabbr.com This includes assessing its potential as an antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agent. orientjchem.orgnih.gov Mechanistic studies to understand how the combination of the furan and fluoroaniline moieties contributes to any observed activity will be crucial.

Medicinal Chemistry Development: The molecule is a prime candidate for use as a scaffold in medicinal chemistry. Unexplored avenues include its derivatization to create libraries of related compounds for structure-activity relationship (SAR) studies. For instance, modifications on the furan ring or the aniline nitrogen could lead to compounds with optimized potency and selectivity for specific biological targets. orientjchem.org

Materials Science Applications: The potential of this compound in materials science is largely untapped. Research is needed to investigate its electronic and photophysical properties to determine its suitability for applications in organic electronics. researchgate.netntu.edu.sg Its ability to act as a monomer for conductive polymers or as a component in organic semiconductors remains an open question.

The table below outlines some of the key research gaps that need to be addressed.

| Research Area | Specific Challenges and Unexplored Avenues |

| Chemical Synthesis | Development of high-yield, scalable synthetic protocols. Investigation of green chemistry approaches for its synthesis. |

| Biological Evaluation | Comprehensive screening for antimicrobial and anticancer activity. nih.gov Study of its effects on inflammatory pathways. wisdomlib.org Elucidation of its mechanism of action on any identified biological targets. |

| Medicinal Chemistry | Synthesis of a derivative library to establish structure-activity relationships. Use as an intermediate for more complex drug candidates. aosc.in |

| Materials Science | Characterization of its photophysical and electronic properties. Exploration as a building block for organic semiconductors and polymers. researchgate.net |

Prognosis for Future Directions and Potential Impact of this compound Research in Chemistry and Related Fields

The future of this compound research appears promising, with potential impacts spanning several scientific disciplines.

In medicinal chemistry , this compound is poised to be a valuable building block for the discovery of new drugs. The combination of the furan scaffold with a fluorine substituent offers a powerful strategy for developing next-generation therapeutic agents with improved pharmacological profiles. orientjchem.orgnih.gov Future research will likely focus on designing and synthesizing derivatives that target specific diseases, potentially leading to new treatments for infections, cancer, and inflammatory conditions. nih.govnih.gov The insights gained from studying this molecule could also advance the broader understanding of how fluorine substitution influences the biological activity of heterocyclic compounds.

In materials science , the exploration of this compound and its polymers could contribute to the development of novel organic electronic materials. researchgate.net Furan-based materials are attractive because they can often be derived from renewable biomass sources, aligning with the principles of sustainable chemistry. uliege.be Future work may involve incorporating this molecule into conjugated systems for applications in flexible displays, solar cells, and sensors. The fluorine atom could also be leveraged to fine-tune the material's electronic properties and stability.

In synthetic chemistry , the pursuit of efficient synthetic routes to this compound will likely drive the development of new and improved catalytic methods for C-N and C-C bond formation involving fluorinated and heterocyclic substrates.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5-(furan-2-yl)aniline, and how can reaction conditions be optimized for yield?

The synthesis typically involves Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution . For Suzuki coupling, furan-2-boronic acid reacts with halogenated 2-fluoroaniline derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in solvents like ethanol or toluene at 80–100°C . Optimization includes controlling temperature, catalyst loading (0.5–5 mol%), and solvent polarity to improve yield (typically 60–85%). For nucleophilic substitution, fluorine displacement by furan derivatives under basic conditions (e.g., K₂CO₃ in DMF) is used, requiring anhydrous conditions to minimize side reactions .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic F) and ¹H NMR (δ ≈ 6.5–7.5 ppm for furan protons) confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₉FNO, MW = 179.16 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, such as hydrogen bonding between NH₂ and adjacent substituents .

Q. How do the electronic effects of fluorine and furan substituents influence the compound's reactivity?

The fluorine atom exerts a strong electron-withdrawing effect (-I), directing electrophilic substitution to the para position relative to the NH₂ group. The furan ring (electron-rich due to oxygen’s lone pairs) enhances nucleophilic reactivity at the α-position. Combined, these substituents create a polarized aromatic system, favoring reactions like nitration or halogenation at specific sites .

Advanced Research Questions

Q. How does the choice of catalyst in cross-coupling reactions affect the regioselectivity of this compound derivatives?

Palladium catalysts with bulky ligands (e.g., Pd(dppf)Cl₂) improve regioselectivity in Suzuki–Miyaura reactions by stabilizing transition states. For example, coupling with 5-bromo-2-fluoroaniline yields >90% regioselectivity for the furan-2-yl product over furan-3-yl isomers. Computational studies (DFT) show that steric hindrance from ligands reduces competing pathways .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., cytochrome P450) or receptors. The NH₂ group often forms hydrogen bonds with active-site residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential. For example, the compound’s LUMO (-1.8 eV) suggests reactivity with nucleophilic biological targets .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Contradictions often arise from solvent effects or impurity interactions . For instance, trace water in DMF during nucleophilic substitution can hydrolyze intermediates, generating 2-fluoroaniline as a byproduct. Systematic analysis includes:

- Control Experiments : Varying solvent purity and reaction time.

- In-situ Monitoring : Using FTIR or HPLC to track intermediate formation.

- Isolation and Characterization : Purifying byproducts via column chromatography (silica gel, hexane/EtOAc) and identifying structures via NMR/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.